molecular formula C17H13NO B12855397 1-[3-(3-Quinolinyl)phenyl]ethanone CAS No. 893737-12-7

1-[3-(3-Quinolinyl)phenyl]ethanone

Cat. No.: B12855397
CAS No.: 893737-12-7
M. Wt: 247.29 g/mol
InChI Key: YZWREPOHKIXFCY-UHFFFAOYSA-N
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Description

1-[3-(3-Quinolinyl)phenyl]ethanone is an organic compound with the molecular formula C17H13NO. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound.

Preparation Methods

The synthesis of 1-[3-(3-Quinolinyl)phenyl]ethanone typically involves the reaction of 3-quinolinecarboxaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-[3-(3-Quinolinyl)phenyl]ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols .

Scientific Research Applications

1-[3-(3-Quinolinyl)phenyl]ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(3-Quinolinyl)phenyl]ethanone involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis and disrupt cell division, making them effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

1-[3-(3-Quinolinyl)phenyl]ethanone can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

893737-12-7

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

1-(3-quinolin-3-ylphenyl)ethanone

InChI

InChI=1S/C17H13NO/c1-12(19)13-6-4-7-14(9-13)16-10-15-5-2-3-8-17(15)18-11-16/h2-11H,1H3

InChI Key

YZWREPOHKIXFCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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